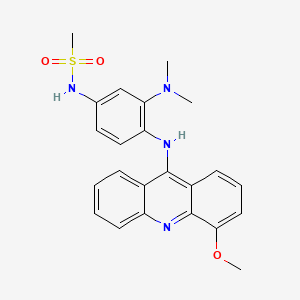
ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate typically involves the reaction of 3-formyl-1-methylindole with ethyl azidoacetate in the presence of triphenylphosphine in dry dichloromethane to form the iminophosphorane intermediate. This intermediate then undergoes further reactions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials and chemical products with specific desired properties.
Mécanisme D'action
The mechanism of action of ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects. For example, it may inhibit enzymes involved in inflammation or interact with receptors that regulate cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and pain.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
890097-66-2 |
|---|---|
Formule moléculaire |
C21H20N2O3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C21H20N2O3/c1-3-26-21(25)18(22-20(24)15-9-5-4-6-10-15)13-16-14-23(2)19-12-8-7-11-17(16)19/h4-14H,3H2,1-2H3,(H,22,24)/b18-13- |
Clé InChI |
UXJNPJZFMMXUQN-AQTBWJFISA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CN(C2=CC=CC=C21)C)/NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)C)NC(=O)C3=CC=CC=C3 |
Solubilité |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)






![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)


